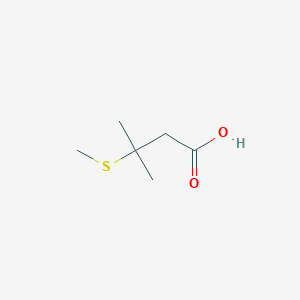
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl chloride group, and a diethylamino group
Métodos De Preparación
The synthesis of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common route includes the reaction of cyclopropane-1-sulfonyl chloride with 3-(diethylamino)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The diethylamino group may also interact with biological membranes, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride include:
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride: This compound has a similar cyclopropane and sulfonyl chloride structure but lacks the diethylamino group.
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride: This compound includes a difluoromethyl group instead of the diethylamino group, leading to different reactivity and applications.
1-(1,1-Dihydroxypropyl)cyclopropane-1-sulfonyl chloride: This compound has a dihydroxypropyl group, which affects its solubility and reactivity compared to the diethylamino derivative.
Propiedades
Fórmula molecular |
C10H20ClNO3S |
|---|---|
Peso molecular |
269.79 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)-2-hydroxypropyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H20ClNO3S/c1-3-12(4-2)8-9(13)7-10(5-6-10)16(11,14)15/h9,13H,3-8H2,1-2H3 |
Clave InChI |
ADXHCFYEIPQMSH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CC1(CC1)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)




![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)







